(2,4-Dimethoxyphenyl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone
Description
(2,4-Dimethoxyphenyl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone is a complex organic compound that features a piperazine ring substituted with a prop-2-en-1-yl group and a methanone group attached to a 2,4-dimethoxyphenyl ring
Properties
IUPAC Name |
(2,4-dimethoxyphenyl)-(4-prop-2-enylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-4-7-17-8-10-18(11-9-17)16(19)14-6-5-13(20-2)12-15(14)21-3/h4-6,12H,1,7-11H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYCSMNQBQFSIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCN(CC2)CC=C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethoxyphenyl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of the piperazine derivative. This can be achieved by reacting piperazine with prop-2-en-1-yl halide under basic conditions to form the prop-2-en-1-yl piperazine.
Attachment of the Methanone Group: The next step involves the introduction of the methanone group. This can be done by reacting the prop-2-en-1-yl piperazine with a suitable methanone precursor, such as a chloroformate or an acid chloride, under controlled conditions.
Introduction of the 2,4-Dimethoxyphenyl Group: The final step involves the attachment of the 2,4-dimethoxyphenyl group. This can be achieved by reacting the intermediate with 2,4-dimethoxybenzene under Friedel-Crafts acylation conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethoxyphenyl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(2,4-Dimethoxyphenyl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperazine moiety.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can serve as a probe in biological studies to understand the interaction of piperazine derivatives with biological targets.
Mechanism of Action
The mechanism of action of (2,4-Dimethoxyphenyl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, modulating their activity. The methanone group can form hydrogen bonds with biological macromolecules, influencing their function. The 2,4-dimethoxyphenyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
(2,4-Dimethoxyphenyl)methanone: Lacks the piperazine ring and prop-2-en-1-yl group.
(4-(Prop-2-en-1-yl)piperazin-1-yl)methanone: Lacks the 2,4-dimethoxyphenyl group.
(2,4-Dimethoxyphenyl)[4-(methyl)piperazin-1-yl]methanone: Has a methyl group instead of the prop-2-en-1-yl group.
Uniqueness
The uniqueness of (2,4-Dimethoxyphenyl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the 2,4-dimethoxyphenyl group enhances its lipophilicity, while the piperazine ring provides a versatile scaffold for interaction with biological targets. The prop-2-en-1-yl group adds further chemical diversity, enabling unique reactivity and interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
